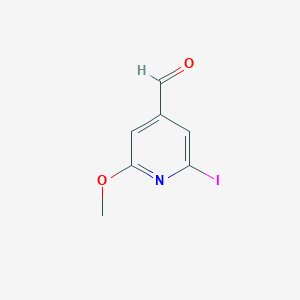
2-Iodo-6-methoxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-methoxyisonicotinaldehyde: is an organic compound with the molecular formula C7H6INO2 It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by iodine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methoxyisonicotinaldehyde typically involves the iodination of 6-methoxyisonicotinaldehyde. One common method is the Sandmeyer reaction, where 6-methoxyisonicotinaldehyde is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the 2-position . Another method involves the direct iodination of 6-methoxyisonicotinaldehyde using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that are scalable and cost-effective. The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-methoxyisonicotinaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, palladium catalysts.
Major Products Formed:
Oxidation: 2-Iodo-6-methoxyisonicotinic acid.
Reduction: 2-Iodo-6-methoxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Iodo-6-methoxyisonicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery .
Medicine: Compounds with similar structures have been investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of 2-Iodo-6-methoxyisonicotinaldehyde depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached . In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively .
Comparison with Similar Compounds
2-Methoxyisonicotinaldehyde: This compound lacks the iodine atom at the 2-position, making it less reactive in substitution reactions.
2-Iodoisonicotinaldehyde: This compound lacks the methoxy group at the 6-position, which may affect its reactivity and solubility.
6-Methoxyisonicotinaldehyde: This compound lacks the iodine atom at the 2-position, similar to 2-methoxyisonicotinaldehyde.
Uniqueness: 2-Iodo-6-methoxyisonicotinaldehyde is unique due to the presence of both the iodine and methoxy groups, which confer distinct reactivity and properties. The iodine atom makes it a good candidate for substitution reactions, while the methoxy group can influence its electronic properties and solubility .
Properties
Molecular Formula |
C7H6INO2 |
|---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
2-iodo-6-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6INO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 |
InChI Key |
IELBSBFFWVYAMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


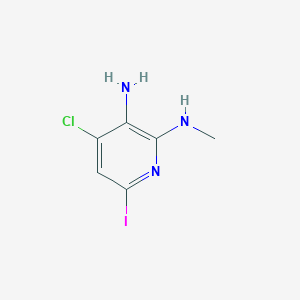

![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)
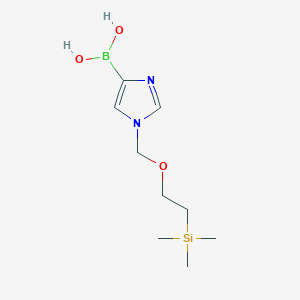
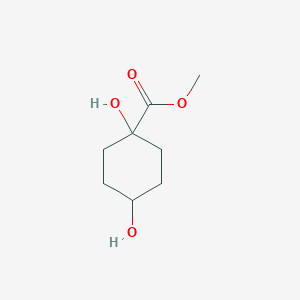



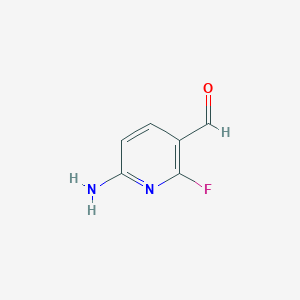

![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
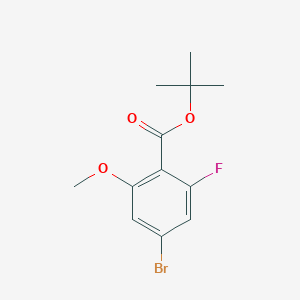
![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)
